molecular formula C21H23N5O2S B2411232 3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide CAS No. 891030-38-9

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide

Cat. No.: B2411232
CAS No.: 891030-38-9
M. Wt: 409.51
InChI Key: LITVDLNOPBSPFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a useful research compound. Its molecular formula is C21H23N5O2S and its molecular weight is 409.51. The purity is usually 95%.
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Properties

IUPAC Name

3-ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O2S/c1-4-17-23-24-21-26(17)25-18(14-7-11-16(28-3)12-8-14)19(29-21)20(27)22-15-9-5-13(2)6-10-15/h5-12,18-19,25H,4H2,1-3H3,(H,22,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITVDLNOPBSPFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1NC(C(S2)C(=O)NC3=CC=C(C=C3)C)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Ethyl-6-(4-methoxyphenyl)-N-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide is a novel compound belonging to the class of triazolo-thiadiazine derivatives. Its unique chemical structure incorporates a triazole ring fused with a thiadiazine moiety, which is believed to contribute significantly to its biological activity and therapeutic potential. This article explores the biological activities associated with this compound, including its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is C21H23N5O2S\text{C}_{21}\text{H}_{23}\text{N}_{5}\text{O}_{2}\text{S}. The presence of substituents such as ethyl and methoxyphenyl groups enhances its solubility and interaction with biological targets.

Anticancer Properties

Research has demonstrated that this compound exhibits significant anticancer activity. Notably:

  • Mechanism of Action : The compound interacts with cellular targets involved in apoptotic pathways. Studies indicate that it induces apoptosis in cancer cells through the disruption of microtubule polymerization and interference with the tubulin network in A549 lung cancer cells .
  • Selectivity : It shows high selectivity against cancer cells while exhibiting lower toxicity towards normal human embryonic kidney (HEK-293) cells. The IC50 value for cancer cell lines has been reported to be significantly lower than that for normal cells .

Comparative Analysis with Similar Compounds

A comparative analysis reveals that this compound is more effective against drug-resistant cancer types compared to structurally similar compounds. Below is a summary table highlighting some related compounds and their biological activities:

Compound NameStructure FeaturesBiological Activity
3-(2-Methoxyphenyl)-6-(4-methylphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineSimilar triazole-thiadiazine frameworkInduces apoptosis
6-(4-Azidophenyl)-3-(2-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineContains azido groupPotential anticancer activity
3-(3-Methoxyphenyl)-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazineAdditional methoxy substitutionEnhanced solubility

Pharmacological Potentials

The pharmacological potentials of this compound extend beyond anticancer properties:

  • Antimicrobial Activity : In vitro studies have shown that derivatives of triazolo-thiadiazines exhibit significant antibacterial effects against various human pathogenic bacteria .
  • Analgesic and Anti-inflammatory Effects : Other studies suggest potential analgesic and anti-inflammatory properties due to the compound’s ability to inhibit certain enzymes involved in inflammatory processes .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Study on MCF-7 Cell Lines : In a study involving MCF-7 breast cancer cell lines, the compound demonstrated a significant reduction in cell viability compared to control groups. The mechanism was linked to apoptosis induction through caspase activation pathways.
  • Tubulin Polymerization Inhibition : Another study indicated that the compound effectively inhibited tubulin polymerization at concentrations that did not affect normal cell viability. This property is crucial for its potential use as an anticancer agent targeting rapidly dividing cells.

Q & A

Q. Table 1. Comparative Antitumor Activity

Compound DerivativeIC50_{50} (μM, MCF-7)Apoptosis Induction (%)
3-Ethyl-6-(4-MeOPh)-N-Ph8.7 ± 0.345 ± 2.1
3-Methyl-6-(4-FPh)-N-Ph6.5 ± 0.258 ± 3.0
Reference (Doxorubicin)0.9 ± 0.185 ± 4.5
Data from in vitro assays .

Q. Table 2. Crystallographic Data

ParameterValue
Space GroupP21_1/c
Unit Cell Dimensionsa=10.2 Å, b=14.5 Å, c=8.7 Å
R-factor0.042
Single-crystal X-ray diffraction .

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